3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
Description
3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine (CAS 1150164-52-5) is a heterocyclic compound featuring a pyridine backbone substituted with a chloro group at position 3 and a pyrazole ring at position 2. The pyrazole moiety is further modified with a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 3. This structural complexity confers unique electronic and steric properties, making it a candidate for agrochemical and pharmaceutical research.
Properties
IUPAC Name |
3-chloro-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3/c1-6-5-8(10(12,13)14)17(16-6)9-7(11)3-2-4-15-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXBRSXKCLFROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674937 | |
| Record name | 3-Chloro-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-52-5 | |
| Record name | Pyridine, 3-chloro-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine (CAS Number: 1150164-52-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 261.63 g/mol. Its predicted boiling point is approximately 307.5°C, and it has a density of about 1.45 g/cm³ . The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties. The presence of the trifluoromethyl group in this compound may influence its interaction with biological targets, potentially increasing potency and selectivity.
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes such as cyclin-dependent kinases (CDKs). For instance, related pyrazolo[3,4-b]pyridines have shown IC50 values of 0.36 µM against CDK2, indicating strong inhibitory potential .
- Antiproliferative Effects : Studies have demonstrated that certain derivatives exhibit significant antiproliferative effects on various human tumor cell lines, including HeLa and HCT116 cells. This suggests potential applications in cancer therapy .
- Allosteric Modulation : The compound may act as an allosteric modulator in specific pathways, enhancing or inhibiting receptor activity without directly competing with endogenous ligands .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : In vitro assays revealed that pyrazole derivatives, including those with trifluoromethyl substitutions, exhibited promising anticancer properties by inducing apoptosis in cancer cell lines .
- Enzyme Inhibition Studies : Research focused on the inhibition profile of related compounds against various kinases has shown that modifications in the pyrazole ring can significantly affect their inhibitory potency and selectivity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.63 g/mol |
| Boiling Point | ~307.5°C |
| Density | ~1.45 g/cm³ |
| CDK2 Inhibition (IC50) | 0.36 µM |
| Antiproliferative Activity | Effective against HeLa cells |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyridine and pyrazole compounds exhibit significant antimicrobial properties. Specifically, 3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine has been evaluated for its effectiveness against various bacterial strains. Studies suggest that the trifluoromethyl group enhances lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .
Anticancer Properties
Recent studies have explored the potential of this compound in anticancer drug development. The structural characteristics of the compound allow it to interact with specific biological targets involved in cancer cell proliferation. Preliminary data indicate that it may inhibit certain kinases involved in tumor growth, making it a candidate for further investigation in cancer therapy .
Pesticide Development
The compound's unique structure makes it suitable for developing novel pesticides. Its ability to disrupt biological pathways in pests has been studied, showing promise as an effective agent against agricultural pests while minimizing environmental impact. The trifluoromethyl group is particularly noted for enhancing the stability and effectiveness of pesticide formulations .
Polymer Synthesis
In materials science, this compound is being investigated for its role in synthesizing advanced polymers. Its reactive sites allow it to participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are highly dependent on substituents. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Preparation Methods
Direct Coupling of Pyridine and Pyrazole Derivatives
One common preparative approach involves the nucleophilic aromatic substitution (SNAr) or cross-coupling reaction between a suitably substituted pyridine derivative and a functionalized pyrazole.
Starting Materials: 3-chloropyridine or 3-chloro-5-(trifluoromethyl)pyridine and 3-methyl-5-(trifluoromethyl)-1H-pyrazole or its derivatives.
Reaction Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with base catalysts like potassium carbonate (K₂CO₃) at temperatures ranging from 60°C to 90°C.
Catalysts: Copper(I) iodide (CuI) or palladium-based catalysts may be employed to facilitate coupling, especially in C–N bond formation.
This method leverages the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the chloro-substituted pyridine ring, enhanced by electron-withdrawing trifluoromethyl groups.
Multi-Step Cyclization and Functional Group Transformations
An alternative, more elaborate process involves:
Cyclization of hydrazinopyridine derivatives with dialkyl maleates to form pyrazolidine intermediates.
Chlorination and oxidation steps to introduce the chloro and pyrazole functionalities.
Hydrolysis of ester groups to carboxylic acids.
Final decarboxylation to yield the target pyrazolylpyridine compound.
This method, described in related patent literature for analogous pyrazolylpyridine compounds, offers a route to the pyrazole ring fused to the pyridine core but is noted for lower yields and more complex purification steps.
Detailed Reaction Conditions and Yields
The following table summarizes typical reaction steps, reagents, conditions, and yields based on available research data and analogous compound syntheses:
Optimization Strategies
Temperature Control: Maintaining moderate temperatures (60–90°C) prevents decomposition of sensitive intermediates.
Solvent Selection: Polar aprotic solvents such as DMF or N,N-dimethylacetamide (DMAc) enhance nucleophilicity and solubility of reactants.
Catalyst Use: Copper(I) salts improve coupling efficiency; palladium catalysts may be used but are less common due to cost.
Purification: Column chromatography with solvent gradients (e.g., hexane/ethyl acetate) effectively separates byproducts.
Challenges and Solutions in Preparation
Low Yields in Multi-Step Synthesis: The cyclization and chlorination steps can lead to side reactions; optimizing reagent stoichiometry and reaction time is critical.
Purification Difficulties: The presence of closely related impurities requires careful chromatographic techniques.
Decarboxylation Specificity: Copper(II) oxide is essential for decarboxylation; other agents fail to yield the desired product.
Summary Table of Key Preparation Methods
Research Findings and Data
The cyclization approach provides a route to 3-(3-chloro-1H-pyrazol-1-yl)pyridine analogs but with reported difficulties in yield and purity.
Direct coupling methods with trifluoromethyl-substituted pyrazoles have been optimized industrially to improve yield and reduce byproducts, with yields reported between 65% and 78% under optimized conditions.
The presence of trifluoromethyl groups enhances the electrophilicity of the pyridine ring and the stability of intermediates, facilitating cleaner coupling reactions.
Q & A
Q. What are common synthetic routes for 3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine?
The synthesis typically involves multi-step reactions starting from pyridine and pyrazole precursors. A representative route includes:
Nucleophilic substitution : Reacting 3-methyl-5-(trifluoromethyl)-1H-pyrazole with a chlorinated pyridine derivative (e.g., 2,3-dichloropyridine) in a polar aprotic solvent (e.g., dichloromethane) under reflux .
Catalytic optimization : Use of catalysts like K₂CO₃ to facilitate heterocyclic coupling, as seen in analogous pyrazole-pyridine syntheses .
Purification : Column chromatography or recrystallization to isolate the product. Yield optimization often requires careful control of reaction time and stoichiometry .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and assess purity. The trifluoromethyl group (~-78 ppm in ¹⁹F NMR) and pyridine/pyrazole protons (δ 7.0–9.0 ppm in ¹H NMR) are key diagnostic signals .
- X-ray crystallography : For unambiguous structural confirmation. Programs like SHELXL (via SHELX suite) are widely used for refinement, particularly for resolving molecular flexibility in heterocyclic systems .
Q. What are the typical reactivity profiles of this compound?
- Substitution reactions : The chlorine atom at the pyridine 3-position is susceptible to nucleophilic substitution (e.g., with amines or thiols) under mild conditions .
- Coupling reactions : The pyridine ring participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, though steric hindrance from the trifluoromethyl group may require optimized Pd catalysts (e.g., Pd(PPh₃)₄) .
Advanced Research Questions
Q. How can researchers resolve low yields in nucleophilic substitution reactions involving the pyridine chlorine?
- Solvent optimization : Replace dichloromethane with DMF or DMSO to enhance nucleophilicity .
- Temperature control : Prolonged heating (>12 hr) at 80–100°C improves substitution efficiency but risks decomposition. Microwave-assisted synthesis may reduce reaction time .
- Catalyst screening : Additives like KI or phase-transfer catalysts (e.g., TBAB) can accelerate substitution kinetics .
Q. What strategies mitigate challenges in X-ray crystallographic analysis due to molecular flexibility?
Q. How do substituents (e.g., trifluoromethyl, pyrazole) influence electronic properties and reactivity?
- Electron-withdrawing effects : The trifluoromethyl group deactivates the pyridine ring, reducing electrophilicity at adjacent positions. This necessitates harsher conditions for electrophilic substitutions .
- Steric effects : The 3-methyl group on the pyrazole restricts rotational freedom, impacting conformational stability in biological targets .
Q. How to address contradictions in reported synthetic yields for analogous compounds?
- Case study : reports 80% yield for a related pyrazole-pyridine coupling using K₂CO₃ in DMF, while notes 60–78% yields under similar conditions. The discrepancy may arise from:
- Purity of starting materials : Trace moisture in K₂CO₃ can reduce efficiency.
- Workup protocols : Differences in extraction or crystallization methods affect isolated yields .
- Recommendation : Replicate reactions with rigorously dried reagents and standardized purification workflows.
Q. What advanced analytical methods validate the compound’s stability under biological assay conditions?
- LC-MS/MS monitoring : Track degradation products in simulated physiological buffers (pH 7.4, 37°C).
- DSC/TGA : Thermal analysis identifies decomposition thresholds (>200°C common for trifluoromethylated heterocycles) .
Methodological Notes
- Synthetic optimization : Prioritize reaction scalability by testing solvent-free or flow-chemistry approaches.
- Data interpretation : Use DFT calculations (e.g., Gaussian) to model electronic effects and predict reactive sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
